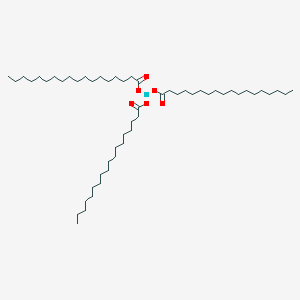![molecular formula C13H14N2O B159730 1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol CAS No. 133681-83-1](/img/structure/B159730.png)
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a propynyl group attached to the nitrogen atom of the aminomethyl side chain, a methyl group at the 1-position, and a hydroxy group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Hydroxylation: The hydroxy group at the 5-position can be introduced through electrophilic aromatic substitution using a suitable hydroxylating agent.
Aminomethylation: The aminomethyl side chain can be introduced by reacting the indole derivative with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Cyclization: Catalysts such as palladium or gold in the presence of suitable ligands.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted indole derivatives.
Cyclization: Formation of fused ring systems.
科学的研究の応用
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
Neuroprotective Effects: The compound exerts neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis.
Signal Transduction Modulation: The compound modulates various signal transduction pathways involved in cell survival, proliferation, and differentiation.
類似化合物との比較
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol can be compared with other similar compounds, such as:
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease. Unlike rasagiline, this compound has additional hydroxy and methyl groups, which may contribute to its unique biological activities.
Selegiline: Another monoamine oxidase inhibitor with similar therapeutic applications. selegiline is metabolized to amphetamine derivatives, whereas this compound does not produce such metabolites.
Quinoline Derivatives: Compounds with a quinoline core structure that exhibit a wide range of biological activities. The indole core of this compound provides a different scaffold for drug development.
特性
CAS番号 |
133681-83-1 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3 |
InChIキー |
RPMHQMCNBGJITH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
正規SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
同義語 |
2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole 2-NPAMHI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)


![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)






